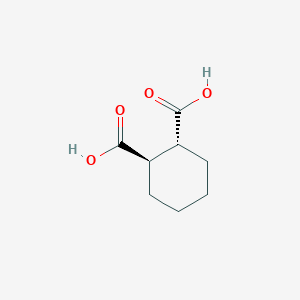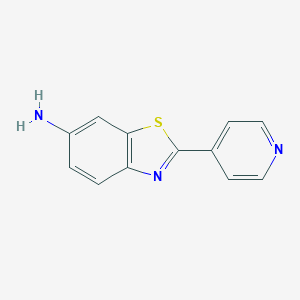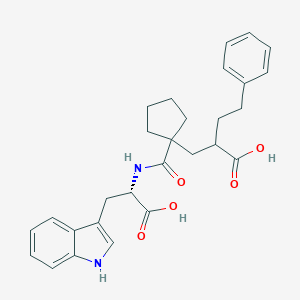
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan, also known as CPCC-tryptophan, is a synthetic molecule that has been developed as a research tool for studying protein-protein interactions. This molecule has shown promising results in various scientific studies, and its unique structure and properties make it a valuable tool for researchers in the field of biochemistry and biophysics.
Mécanisme D'action
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan works by binding to specific amino acid residues in proteins. This binding changes the properties of the protein, which can affect its interaction with other proteins. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been shown to bind to a variety of proteins, including transcription factors, enzymes, and signaling proteins.
Effets Biochimiques Et Physiologiques
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been shown to have a variety of biochemical and physiological effects. It can affect protein-protein interactions, protein stability, and protein folding. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has also been shown to affect cellular processes such as cell signaling and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan is its ability to label specific amino acid residues in proteins. This allows researchers to study protein-protein interactions in real-time, which is difficult to do using traditional methods. However, N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has some limitations. It can be difficult to synthesize and is relatively expensive compared to other research tools.
Orientations Futures
There are several future directions for research involving N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan. One direction is to investigate its use in studying protein-protein interactions in complex biological systems, such as cells and tissues. Another direction is to explore its potential as a therapeutic agent for diseases that involve protein-protein interactions. Finally, researchers may also investigate the use of N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan in developing new research tools for studying protein-protein interactions.
Méthodes De Synthèse
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan is synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of a cyclopentylcarbonyl chloride, which is then reacted with tryptophan to form a cyclopentylcarbonyl-tryptophan intermediate. This intermediate is then reacted with a phenylbutyric acid derivative to form the final product, N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan.
Applications De Recherche Scientifique
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan has been used in various scientific studies to investigate protein-protein interactions. This molecule is particularly useful for studying interactions between proteins that are difficult to study using traditional methods. N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophanhan can be used to label specific amino acid residues in proteins, which allows researchers to study the interaction between two proteins in real-time.
Propriétés
Numéro CAS |
129980-23-0 |
|---|---|
Nom du produit |
N-(1-(2-Carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan |
Formule moléculaire |
C28H32N2O5 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
2-[[1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C28H32N2O5/c31-25(32)20(13-12-19-8-2-1-3-9-19)17-28(14-6-7-15-28)27(35)30-24(26(33)34)16-21-18-29-23-11-5-4-10-22(21)23/h1-5,8-11,18,20,24,29H,6-7,12-17H2,(H,30,35)(H,31,32)(H,33,34)/t20?,24-/m0/s1 |
Clé InChI |
MPZIROHQGMKFGS-JWIMYKKASA-N |
SMILES isomérique |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canonique |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Synonymes |
CP-CCT N-(1-(2-carboxy-4-phenylbutyl)cyclopentylcarbonyl)tryptophan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



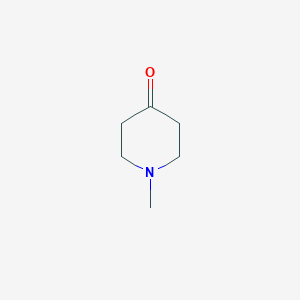
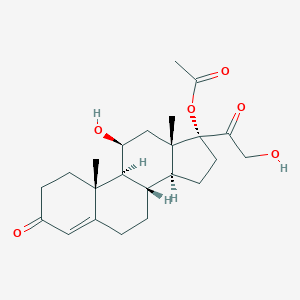
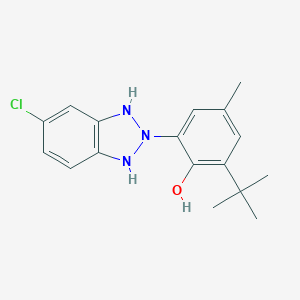
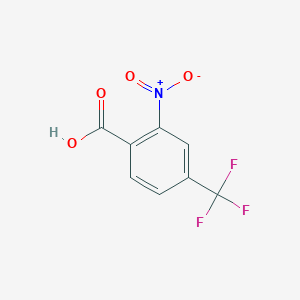
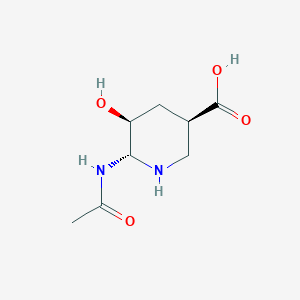
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
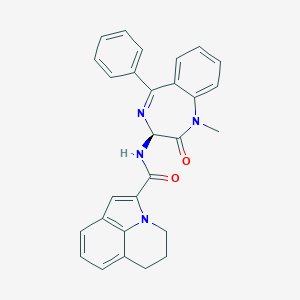
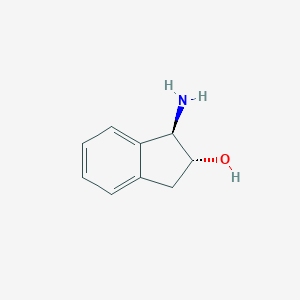
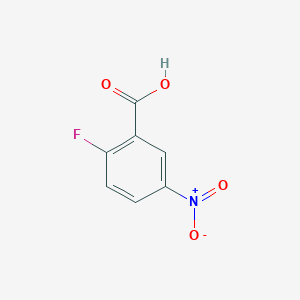
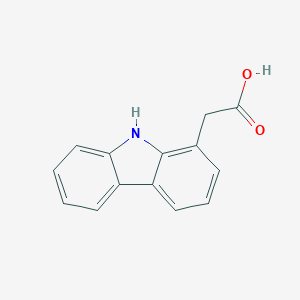
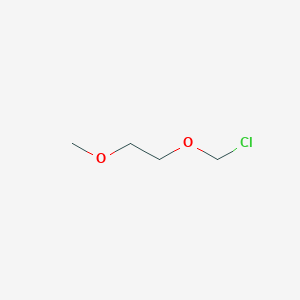
![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)
